tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate: is a chemical compound that belongs to the class of thiadiazines. These compounds are characterized by a six-membered ring containing sulfur and nitrogen atoms. The tert-butyl group attached to the carboxylate moiety enhances the compound’s stability and solubility, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate typically involves the reaction of thiadiazine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the carboxylate moiety, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether solvents under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to undergo various chemical modifications allows researchers to design derivatives with improved pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer additives.
Mechanism of Action
The mechanism by which tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
- tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate
- tert-butyl 1,1-dioxo-1lambda6,3-thiazolidine-3-carboxylate
- tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazolidine-2-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is unique due to its six-membered ring structure, which provides greater stability and reactivity. The presence of the tert-butyl group further enhances its solubility and makes it more versatile in various chemical reactions. This uniqueness makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
1375338-65-0 |
---|---|
Molecular Formula |
C8H16N2O4S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
tert-butyl 1,1-dioxo-1,2,5-thiadiazinane-5-carboxylate |
InChI |
InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-5-4-9-15(12,13)6-10/h9H,4-6H2,1-3H3 |
InChI Key |
ICPXJPOBWGEBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNS(=O)(=O)C1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.